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molecular formula C10H16N2O B8813489 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol

2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol

Cat. No. B8813489
M. Wt: 180.25 g/mol
InChI Key: WVORGWGNCAZAES-UHFFFAOYSA-N
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Patent
US09403833B2

Procedure details

Cyclohexylhydrazine hydrochloride (700 g, 4643 mmol) was added to a stirred solution of DCM (3000 ml) and ice cold 2M NaOH solution (1778 mL, 3556 mmol) and this was stirred for 10 minutes at RT. The phases were separated and the aqueous layer was washed with DCM (4×2000 ml). The combined organic extracts were dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to give a yellow solid. The solid cyclohexylhydrazine (406 g, 3556 mmol) was dissolved in water (1300 mL) and acetic acid (1300 mL) and treated with ethyl acetoacetate (450 mL, 3556 mmol). The reaction mixture was heated to 85° C. and stirred for 1 hour. The resulting mixture was concentrated to dryness under reduced pressure and the residue was dissolved in DCM (3000 ml) and water (1000 ml). The mixture was neutralized with 2M potassium carbonate to pH>9, the resulting phases were separated and the organic extract was washed with brine (1×2 L). The first aqueous layer was saturated with sodium chloride and both aqueous phases washed with DCM (4×2 L). The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give a beige solid. The crude product was ground to a powder, TBME (2000 ml) was added and the mixture was stirred at 50° C. for 1 hour, followed by 1 hour at room temperature. The resulting solid was collected by filtration, washed with TBME (4×500 ml) and dried under vacuum at 45° C. for 16 hours to yield the title compound as off-white crystals.
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1778 mL
Type
reactant
Reaction Step One
Quantity
406 g
Type
reactant
Reaction Step Two
Name
Quantity
1300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four
Quantity
450 mL
Type
reactant
Reaction Step Five
Quantity
1300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([NH:8][NH2:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C(Cl)Cl.C1(NN)CCCCC1.[C:21](OCC)(=[O:26])[CH2:22][C:23]([CH3:25])=O>O.CC(OC)(C)C.C(O)(=O)C>[CH:2]1([N:8]2[C:21](=[O:26])[CH:22]=[C:23]([CH3:25])[NH:9]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
Cl.C1(CCCCC1)NN
Name
Quantity
3000 mL
Type
reactant
Smiles
C(Cl)Cl
Name
ice
Quantity
1778 mL
Type
reactant
Smiles
Step Two
Name
Quantity
406 g
Type
reactant
Smiles
C1(CCCCC1)NN
Name
Quantity
1300 mL
Type
solvent
Smiles
O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2000 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Five
Name
Quantity
450 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
1300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this was stirred for 10 minutes at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous layer was washed with DCM (4×2000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 85° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (3000 ml)
CUSTOM
Type
CUSTOM
Details
the resulting phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with brine (1×2 L)
WASH
Type
WASH
Details
both aqueous phases washed with DCM (4×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a beige solid
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
followed by 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with TBME (4×500 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CCCCC1)N1NC(=CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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